molecular formula C7H7NO3 B159595 4-Methyl-5-oxido-[1,3]dioxolo[4,5-c]pyridin-5-ium CAS No. 139645-22-0

4-Methyl-5-oxido-[1,3]dioxolo[4,5-c]pyridin-5-ium

Cat. No. B159595
M. Wt: 153.14 g/mol
InChI Key: MUPXTXBZCYMMFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-5-oxido-[1,3]dioxolo[4,5-c]pyridin-5-ium is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly known as MDP and has been used in various studies due to its unique properties. MDP is a heterocyclic organic compound that contains a pyridine ring and a dioxolane ring.

Mechanism Of Action

The mechanism of action of MDP is not fully understood. However, it is believed that MDP acts as a nucleophile and reacts with electrophilic compounds to form a covalent bond. This reaction can lead to the formation of new compounds that have different properties than the original compounds.

Biochemical And Physiological Effects

MDP has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties that can protect cells from oxidative damage. MDP has also been shown to have anti-inflammatory properties that can reduce inflammation in the body. Furthermore, MDP has been shown to have neuroprotective properties that can protect neurons from damage.

Advantages And Limitations For Lab Experiments

MDP has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. Furthermore, MDP has a high purity that can be easily analyzed using various analytical techniques. However, MDP has some limitations for lab experiments. It is a toxic compound that requires special handling and disposal procedures. Furthermore, MDP has limited solubility in water, which can limit its use in some experiments.

Future Directions

There are several future directions for the research of MDP. One potential direction is the development of new drugs based on the structure of MDP. Another potential direction is the investigation of the mechanism of action of MDP. Furthermore, the potential therapeutic properties of MDP can be further explored in various disease models. Finally, the synthesis of new derivatives of MDP can be investigated to improve its properties and potential applications.
Conclusion:
In conclusion, MDP is a unique compound that has gained significant attention in the field of scientific research. Its unique properties have made it a valuable tool in various chemical reactions, drug development, and disease research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MDP have been discussed in this paper.

Scientific Research Applications

MDP has been extensively used in scientific research due to its unique properties. It has been used as a reagent in the synthesis of various organic compounds. MDP has also been used as a catalyst in various chemical reactions. Furthermore, MDP has been used in the development of new drugs due to its potential therapeutic properties.

properties

CAS RN

139645-22-0

Product Name

4-Methyl-5-oxido-[1,3]dioxolo[4,5-c]pyridin-5-ium

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

IUPAC Name

4-methyl-5-oxido-[1,3]dioxolo[4,5-c]pyridin-5-ium

InChI

InChI=1S/C7H7NO3/c1-5-7-6(10-4-11-7)2-3-8(5)9/h2-3H,4H2,1H3

InChI Key

MUPXTXBZCYMMFR-UHFFFAOYSA-N

SMILES

CC1=[N+](C=CC2=C1OCO2)[O-]

Canonical SMILES

CC1=[N+](C=CC2=C1OCO2)[O-]

synonyms

1,3-Dioxolo[4,5-c]pyridine, 4-methyl-, 5-oxide

Origin of Product

United States

Synthesis routes and methods

Procedure details

To the methylene chloride solution of 2-methyl-3,4-methylenedioxypyridine from example I 21 sodium hydrogen carbonate (1M, 50 ml) and MCPBA (4 g, 70%) were added. The mixture was stirred at ambient temperature for 15 min whereupon the excess of MCPBA was destroyed with addition of sodium thiosulphate (1 g). The organic phase was separated and the aqueous phase was extracted with methylene chloride (3×50 ml). The collected organic phases were concentrated under reduced pressure and chromatographed on silica (CH2Cl2 /MeOH, 90:10). Yield: 120 mg (7,8%) of the title compound.
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